molecular formula C15H11N5O2S2 B11480578 8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Cat. No.: B11480578
M. Wt: 357.4 g/mol
InChI Key: RULGPBRLOVQMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The resulting intermediate is then reacted with arylidenemalononitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Properties

Molecular Formula

C15H11N5O2S2

Molecular Weight

357.4 g/mol

IUPAC Name

12-amino-4-(methylamino)-8-oxo-10-thiophen-2-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C15H11N5O2S2/c1-18-15-20-13-11(24-15)10-9(14(21)19-13)8(7-3-2-4-23-7)6(5-16)12(17)22-10/h2-4,8H,17H2,1H3,(H2,18,19,20,21)

InChI Key

RULGPBRLOVQMFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CS4)C(=O)N2

Origin of Product

United States

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